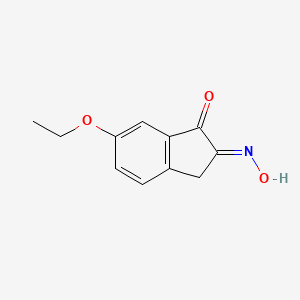

6-Ethoxy-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one

Description

6-Ethoxy-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one is a bicyclic indanone derivative featuring an ethoxy substituent at position 6 and a hydroxyimino group at position 2. Its molecular formula is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol .

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

(2E)-6-ethoxy-2-hydroxyimino-3H-inden-1-one |

InChI |

InChI=1S/C11H11NO3/c1-2-15-8-4-3-7-5-10(12-14)11(13)9(7)6-8/h3-4,6,14H,2,5H2,1H3/b12-10+ |

InChI Key |

VWRMQDFUYAOHHZ-ZRDIBKRKSA-N |

Isomeric SMILES |

CCOC1=CC2=C(C/C(=N\O)/C2=O)C=C1 |

Canonical SMILES |

CCOC1=CC2=C(CC(=NO)C2=O)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one typically involves the reaction of ethyl diethoxyacrylate with alkynylalkoxycarbene metal complexes. This reaction proceeds through a [2 + 2] cycloaddition, followed by conrotatory cyclobutene opening and final cyclization at the carbene center . The reaction conditions are generally mild, often involving the use of dimethylsulphoxide (DMSO) as an oxidizing agent.

Industrial Production Methods

While specific industrial production methods for 6-Ethoxy-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one are not well-documented, the compound’s synthesis can be scaled up using standard organic synthesis techniques. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes and other derivatives.

Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions include various oximes, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Applications

-

Antioxidant Activity:

- Research indicates that compounds similar to 6-Ethoxy-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one exhibit significant antioxidant properties. They can scavenge free radicals and reduce oxidative stress in biological systems, which is essential for preventing cellular damage and diseases related to oxidative stress .

- Anti-inflammatory Properties:

-

Neuroprotective Effects:

- Preliminary studies suggest that derivatives of this compound could protect against neurodegenerative diseases by improving cerebral blood flow and reducing hypoxic damage . Its ability to enhance brain function under low oxygen conditions positions it as a potential therapeutic agent for conditions such as stroke or traumatic brain injury.

- Pharmaceutical Development:

Synthetic Chemistry Applications

The unique structure of 6-Ethoxy-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one allows it to act as a versatile building block in organic synthesis:

- Synthesis of Novel Compounds:

- Material Science:

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of several indene derivatives, including 6-Ethoxy-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one. The results demonstrated that this compound effectively reduced lipid peroxidation in vitro, suggesting its potential use in food preservation and as a dietary supplement to combat oxidative stress-related diseases.

Case Study 2: Neuroprotection in Hypoxia

In experiments involving hypoxic conditions induced in animal models, treatment with derivatives of 6-Ethoxy-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one showed improved cognitive function and reduced neuronal death compared to control groups. These findings indicate its promise as a neuroprotective agent.

Mechanism of Action

The mechanism of action of 6-Ethoxy-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The hydroxyimino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The ethoxy group and dihydroindenone core contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-ethoxy-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one with structurally or functionally related indanone derivatives, focusing on substituent effects and biological activities.

Functional Group Variations

Structure-Activity Relationships (SAR)

Substituent Position and Polarity: Ethoxy vs. Hydroxyimino vs. Benzylidene: The oxime group (hydroxyimino) in the target compound may favor hydrogen bonding with enzymatic targets, contrasting with the π-π interactions of benzylidene derivatives (e.g., 7x) .

Biological Activity Trends: Anti-inflammatory Activity: Chalcone-like derivatives with hydroxyl/methoxybenzylidene groups (e.g., 7x) exhibit superior anti-inflammatory effects compared to non-hydroxylated analogs . Enzyme Inhibition: Electron-withdrawing groups (e.g., Cl in 5) enhance EGFR inhibition, while bulky substituents (e.g., isopropyl in allelopathic compound 3) reduce solubility but increase bioactivity in plant models .

Pharmacokinetic Profiles: Hydroxyimino Derivatives: Compounds like 102 and the target molecule demonstrate improved metabolic stability over ketone analogs due to oxime formation, critical for sustained enzyme inhibition . Hybrid Structures: Triazole-quinoline hybrids (e.g., 23) leverage dual-binding site interactions, a feature absent in simpler indanones .

Key Research Findings

- ROS Inhibition : Compound 55 (6-hydroxy-2-(2-trifluoromethoxy-benzylidene)-2,3-dihydro-1H-inden-1-one) showed the strongest ROS-scavenging activity among hydroxy chalcones, suggesting that electron-withdrawing groups (e.g., CF₃) enhance antioxidant capacity .

- Topoisomerase IIα Inhibition: The benzylidene derivative DDI (2-(3,5-dibromo-4-hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one) inhibited Top2α at nanomolar concentrations, highlighting the importance of halogenation for DNA-intercalating agents .

- Allelopathic Specificity: The dihydroindenone 3-hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one displayed root-specific growth inhibition (IC₅₀: 0.16 mM), indicating tissue-selective bioactivity .

Biological Activity

6-Ethoxy-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one, also known by its CAS number 357407-89-7, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanisms of action.

- Molecular Formula : C₁₁H₁₁NO₃

- Molecular Weight : 205.21 g/mol

- CAS Number : 357407-89-7

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to 6-Ethoxy-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one. For instance:

- Mechanism of Action : The compound exhibits bactericidal activity against Gram-positive bacteria by inhibiting protein synthesis and disrupting nucleic acid and peptidoglycan production. This was evidenced in a study where similar compounds showed minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Enterococcus species ranging from 15.625 to 125 μM .

Table 1: Antibacterial Activity Summary

| Bacteria | MIC (μM) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |

| Enterococcus spp. | 62.5 - 125 | Disruption of nucleic acids |

Antifungal Activity

The compound has also demonstrated antifungal properties, particularly against Candida species. In comparative studies, it was found that:

- Activity Levels : Compounds structurally similar to 6-Ethoxy-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one exhibited significant antifungal activity with MIC values indicating effectiveness against biofilms formed by C. albicans .

Table 2: Antifungal Activity Overview

| Fungal Strain | MIC (μM) | Comparison with Standard Drugs |

|---|---|---|

| Candida albicans | 31.108 - 124.432 | Superior to fluconazole (57.6%) |

Anticancer Potential

The anticancer activity of this compound is emerging as a significant area of research. Studies have indicated cytotoxic effects on various cancer cell lines:

- Cytotoxicity : In vitro tests have shown that derivatives of this compound can inhibit cell growth effectively in HepG2 liver cancer cells, with significant reductions in cell viability noted at concentrations above 1000 µg/mL .

Table 3: Cytotoxicity Data

| Cell Line | Concentration (µg/mL) | Cell Viability (%) |

|---|---|---|

| HepG2 | 1000 | <50 |

Case Studies

Several case studies have been conducted to explore the biological activities associated with the compound:

- Study on Biofilm Formation : A study evaluated the impact of related compounds on biofilm formation in MRSA strains, demonstrating that certain derivatives inhibited biofilm formation significantly more than standard treatments like ciprofloxacin .

- Antioxidant and Anti-inflammatory Effects : Research has also indicated potential antioxidant and anti-inflammatory properties, suggesting that these compounds could be beneficial in treating conditions related to oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.